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Compound of Interest |

methyl (E)-3-(3-quinolinyl)-2-
Compound Name:
propenoate
CAS No.: 66417-78-5
\ J

Executive Summary

Methyl 3-(3-quinolinyl)acrylate (CAS: N/A for specific isomer, generic quinoline acrylate class)
IS a critical intermediate in the synthesis of bioactive quinoline derivatives. Its mass
spectrometric (MS) characterization is defined by a robust molecular ion (m/z 213) and a
distinct fragmentation pathway driven by the stability of the quinoline core and the lability of the
acrylate ester.

This guide provides an in-depth technical analysis of its Electron lonization (EI) fragmentation
pattern, comparing it directly with its phenyl analog, Methyl Cinnamate, to highlight the unique
spectral contributions of the nitrogen heterocycle.

Key Diagnostic lons:
e m/z 213 (Molecular lon, Radical Cation)
e m/z 182 (Base Peak candidate: Loss of Methoxy)

e m/z 154 (Vinyl-Quinoline Cation: Loss of Carbonyl)
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Chemical Context & Structural Logic[1]

To interpret the mass spectrum accurately, one must understand the molecule's electronic
environment. The compound consists of a quinoline ring (CoH7N) substituted at the 3-position
with a methyl acrylate side chain (-CH=CH-COOCH?3).

e Formula: C13H11NO2
¢ Molecular Weight: 213.23 g/mol

o Resonance Stability: The aromatic quinoline ring acts as a charge stabilizer, often retaining
the positive charge during fragmentation events.

Comparison of Alternatives

For structural elucidation, it is vital to distinguish this compound from its analogs.

Methyl 3-(3- .
Feature L Methyl Cinnamate (Analog)
quinolinyl)acrylate

Quinoline (Bicyclic, N-

Core Structure o Benzene (Monocyclic)
containing)
Molecular Weight 213 Da 162 Da
i +51 Da (due to Pyridine ring
Key Shift ) Reference Standard
fusion)
Polarity Higher (Basic Nitrogen) Lower (Neutral)

Experimental Methodology (SOP)

Reliable fragmentation data requires standardized acquisition parameters. The following
protocol ensures reproducible spectra for quinoline acrylates.

Protocol: Gas Chromatography-Mass Spectrometry (GC-
MS)[2]

e Sample Preparation:
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o Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

o Filter through a 0.22 um PTFE syringe filter to remove particulates.

e GC Parameters:

o

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x
0.25 pm film.

o

Carrier Gas: Helium at 1.0 mL/min (constant flow).

[¢]

Inlet Temperature: 280°C (Splitless mode recommended for trace analysis; Split 1:50 for
purity checks).

[¢]

Temperature Program: Hold 80°C for 2 min; Ramp 15°C/min to 300°C; Hold 5 min.
o MS Parameters (El Source):

o lonization Energy: 70 eV (Standard EI).[1]

o Source Temperature: 230°C.

o Transfer Line: 280°C.

o Scan Range: m/z 40-400.

Fragmentation Analysis & Mechanism

The fragmentation of methyl 3-(3-quinolinyl)acrylate follows a "standard ester" pathway
modified by the "aromatic stability” of the quinoline ring.

Primary Pathway: The Acrylate Cleavage

e Molecular lon (M*", m/z 213): The molecule ionizes primarily by removing an electron from
the nitrogen lone pair or the aromatic

-system. The molecular ion is typically intense due to the high stability of the fully conjugated
system.
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o -Cleavage (Loss of Methoxy, m/z 182): The most favorable fragmentation is the cleavage of
the bond adjacent to the carbonyl group (C—O bond). This results in the loss of a methoxy
radical (

, 31 Da).

o Mechanism: Formation of a resonance-stabilized acylium ion.

o Observation: This is often the Base Peak (100% relative abundance) or a major peak.[2]

o Decarbonylation (Loss of CO, m/z 154): The acylium ion (m/z 182) ejects a neutral carbon
monoxide molecule (CO, 28 Da).

o Product: A vinyl-quinoline cation (

).

o Stability: This ion is highly stabilized by resonance with the quinoline ring, making it a
prominent feature of the spectrum.

Secondary Pathway: Ring Degradation

e Loss of Acetylene/HCN (m/z 127/128): The ion at m/z 154 can further fragment.
o Loss of Cz2H2 (26 Da): Yields m/z 128 (Naphthalene-like cation).

o Loss of HCN (27 Da): Characteristic of quinolines, yielding m/z 127.

Comparative Data Table
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Methyl 3-(3- -

Fragment lon . y. ( Methyl Cinnamate Mass Shift (
. quinolinyl)acrylate

Identity (m/z)

(mlz) )
Molecular lon (M*) 213 162 +51
[M - OCHs]* (Acylium) 182 131 +51
[M - OCHs - COJ*

] 154 103 +51

(Vinyl)
Aryl Cation

128 77 +51
(Phenyl/Quinolyl)

Note: The constant mass shift of +51 Da confirms the structural homology, where the phenyl
ring (CeHs, 77 Da) is replaced by the quinolinyl ring (CeHeN, 128 Da).

Mechanistic Visualization

The following diagram illustrates the stepwise fragmentation pathway, highlighting the transition
from the molecular ion to the stable core fragments.
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Molecular lon (M+)
m/z 213

[Quinoline-CH=CH-COOCHS3]+.

\
- OCH3 (31 Da)
(Alpha-Cleavage) \\
\

-
—_

Acylium lon
I COOCH3 (59 Da)

m/z 182 [P
[Quinoline-CH=CH-C=0]+ ',(Dlrect Ester Loss)

-CO(28Da) /
(Decarbonylation)//

»
Vinyl-Quinoline Cation
m/z 154
[Quinoline-CH=CH]+

- C2H2 (26 Da)
(Acetylene Loss)

Quinolinyl Cation
m/z 128
[C9HBN]+

- HCN (27 Da)

Ring Fragmentation
m/z 101
[Loss of HCN]

Click to download full resolution via product page

Caption: Stepwise EI-MS fragmentation pathway of methyl 3-(3-quinolinyl)acrylate showing the
sequential loss of the ester functionality followed by side-chain degradation.

Interpretation Guide for Researchers

When analyzing an unknown sample suspected to be methyl 3-(3-quinolinyl)acrylate, look for
this specific "Fingerprint Triad":

¢ Check M+: Is there a clear peak at 2137 (If 215, it might be the dihydro- analog; if 162, it is
likely the phenyl analog).
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» Verify Ester Loss: Look for the 213

182 transition. A loss of 31 is diagnostic for methyl esters.

« Confirm Conjugation: The presence of 154 confirms the double bond is retained attached to
the ring. If the peak was at 156, it would suggest a saturated ethyl chain.

Common Pitfalls:

e Isomer Confusion: The 2-quinolinyl and 4-quinolinyl isomers will have nearly identical mass
spectra. Differentiation between these isomers usually requires NMR spectroscopy (coupling
constants of the vinyl protons) or careful retention time analysis, as MS alone is often
insufficient for positional isomers of aromatic rings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Guide: Mass Spectrometry
Fragmentation Pattern of Methyl 3-(3-quinolinyl)acrylate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3021831#mass-spectrometry-
fragmentation-pattern-of-methyl-3-3-quinolinyl-acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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